N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4H-chromene core substituted with a chlorine atom at position 6, a methyl group at position 7, and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a benzyl group and a furan-2-ylmethyl moiety.
Properties
Molecular Formula |
C23H18ClNO4 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H18ClNO4/c1-15-10-21-18(11-19(15)24)20(26)12-22(29-21)23(27)25(14-17-8-5-9-28-17)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3 |
InChI Key |
ICPGIIRQUQYFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. The starting materials may include benzyl chloride, 6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid, and furan-2-ylmethanol. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
“N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of chromene-2-carboxamides with variations in the substituents on the carboxamide nitrogen and chromene core. Below is a detailed comparison with three structurally analogous compounds (see Table 1 ), focusing on substituent effects and inferred properties.
Table 1: Structural and Functional Comparison of Chromene-2-carboxamide Derivatives
Key Comparative Insights
Substituent Diversity and Electronic Effects :
- The target compound incorporates a furan ring, which introduces oxygen atoms capable of hydrogen bonding and dipole interactions. This contrasts with sulfur-rich analogs (e.g., thiadiazole in , benzothiazole in ), where sulfur atoms may enhance lipophilicity and modulate cytochrome P450 interactions .
- The fluoro-benzothiazole derivative leverages fluorine’s electronegativity to strengthen binding to electron-deficient biological targets, a strategy common in drug design.
Solubility and Bioavailability :
- The furan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to the thiadiazole and benzothiazole analogs, which are more hydrophobic . However, the sulfamoyl-phenyl derivative may exhibit higher solubility due to its polar sulfonamide group.
Stereochemical Considerations :
- Crystallographic tools like Mercury and SHELXL could elucidate conformational differences. For example, the bulky 3,4-dimethylisoxazole group in may induce steric hindrance, affecting molecular packing or target binding.
Biological Implications :
- Thiadiazole and benzothiazole derivatives are often associated with antimicrobial activity due to sulfur’s role in disrupting bacterial membranes . The target compound’s furan moiety may instead favor interactions with eukaryotic enzymes, such as kinases or oxidoreductases.
Biological Activity
N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. Its unique structure, which includes a chromene moiety, a furan ring, and a carboxamide functional group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's structure is characterized by:
- Chromene moiety : A fused benzene and pyran ring system.
- Furan ring : Enhances chemical reactivity and biological activity.
- Carboxamide group : Contributes to its interaction with biological targets.
1. Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human lung cancer cells (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its mechanism involves the inhibition of lipoxygenases (LOXs), enzymes that play a critical role in inflammatory processes. In vitro experiments have revealed that it acts as a competitive inhibitor of LOXs, significantly reducing leukotriene B4 production and neutrophil chemotaxis .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has demonstrated activity against various bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| N-benzyl-N-(furan-2-ylmethyl)acetamide | Contains furan and benzyl groups | Lacks chromene moiety |
| N-benzyl-N-(furan-2-ylmethyl)ethanediamide | Contains furan and benzyl groups | Contains ethanediamide instead of chromene |
| Coumarin derivatives | Similar chromene structure | Varying substituents lead to different biological activities |
This compound stands out due to its unique combination of structural components, enhancing its reactivity and biological activity compared to other similar compounds.
Study 1: Antitumor Efficacy in Cell Lines
In a study investigating the antitumor efficacy of this compound, researchers utilized both 2D and 3D cell culture models. The results indicated that the compound exhibited higher cytotoxicity in 2D cultures compared to 3D cultures, suggesting that it may be more effective in traditional laboratory settings than in more complex biological environments .
Study 2: Inhibition of Lipoxygenase Activity
Another study focused on the anti-inflammatory potential of N-benzyl derivatives. The compound was found to significantly inhibit LOX activity, which is crucial for developing therapies targeting inflammatory diseases. This study provided insights into the structure–activity relationship (SAR) of related compounds and their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
